BE“GHE Foundational & Exploratory
Check Availability & Pricing

Technical Guide: Physicochemical Properties of
2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(4-chlorophenyl)-1H-indole-3-
Compound Name:
carbaldehyde

Cat. No.: B073606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and spectral characterization of the compound 2-(4-chlorophenyl)-1H-indole-3-
carbaldehyde. This document is intended to serve as a valuable resource for researchers and
professionals involved in drug discovery and development, offering detailed data and
experimental protocols to facilitate further investigation and application of this molecule.

Core Physicochemical Data

The fundamental physicochemical properties of 2-(4-chlorophenyl)-1H-indole-3-
carbaldehyde are summarized in the table below. This data is essential for understanding the

compound's behavior in various experimental and biological systems.
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Property Value Source
Molecular Formula C15H10CINO [1]
Molecular Weight 255.7 g/mol [1]
Melting Point 263-265 °C [2]
Boiling Point (Predicted) 485.6 £ 35.0 °C [2]
Density (Predicted) 1.340 + 0.06 g/cm?3 [2]
pKa (Predicted) 14.80 + 0.30 [2]

Synthesis and Characterization

The synthesis of 2-aryl-1H-indole-3-carbaldehydes is commonly achieved through the
Vilsmeier-Haack reaction, a versatile and efficient method for the formylation of electron-rich
aromatic and heteroaromatic compounds.[3][4][5][6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of
2-Phenylindole

While a specific protocol for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is not readily
available in the searched literature, the following general procedure for the formylation of the
closely related 2-phenylindole provides a strong foundational method. This protocol can be
adapted by substituting 2-phenylindole with 2-(4-chlorophenyl)indole.

Materials:

2-Phenylindole

Phosphorus oxychloride (POCIs)

N,N-Dimethylformamide (DMF)

Ice bath

Sodium hydroxide (NaOH) solution
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o Ethyl acetate

e Brine

Procedure:

e Vilsmeier Reagent Formation: In a flask equipped with a magnetic stirrer and under an inert
atmosphere, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) while
cooling in an ice bath. Stir the mixture for a predetermined time to allow for the formation of
the Vilsmeier reagent (a chloroiminium salt).

o Formylation Reaction: Dissolve 2-phenylindole in DMF and add it dropwise to the prepared
Vilsmeier reagent, maintaining the low temperature. After the addition is complete, allow the
reaction mixture to stir at room temperature or gentle heat for several hours to ensure
complete formylation.

o Work-up: Quench the reaction by carefully adding it to a mixture of ice and a sodium
hydroxide solution to neutralize the acid and hydrolyze the intermediate iminium salt to the
aldehyde.

o Extraction and Purification: Extract the aqueous mixture with an organic solvent such as
ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can then be purified by
recrystallization or column chromatography to yield the pure 2-phenyl-1H-indole-3-
carbaldehyde.

Logical Workflow for Vilsmeier-Haack Synthesis
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Vilsmeier-Haack reaction workflow for indole formylation.

Spectroscopic Data

Detailed experimental spectroscopic data for 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde
is not extensively available in the public domain. However, data for the parent compound,
indole-3-carboxaldehyde, and related 2-aryl derivatives can provide valuable reference points
for characterization.

1H and 13C NMR Spectroscopy

The NMR spectra of indole derivatives are well-characterized. For 2-aryl-1H-indole-3-
carbaldehydes, the aldehydic proton typically appears as a singlet downfield, around 9-10 ppm
in the 1H NMR spectrum. The protons on the indole and the 2-aryl substituent will exhibit
characteristic aromatic signals. In the 13C NMR spectrum, the carbonyl carbon of the aldehyde
Is expected to resonate around 185-195 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde is expected to show
characteristic absorption bands. A strong carbonyl (C=0) stretching band for the aldehyde
group is anticipated in the region of 1650-1700 cm~1. The N-H stretching vibration of the indole
ring will likely appear as a broad band around 3200-3400 cm~1. Aromatic C-H and C=C
stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of the compound. For 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde (C15H10CINO),
the molecular ion peak (M+*) would be expected at m/z 255, with an isotopic peak (M+2) at m/z
257 due to the presence of the chlorine atom.

Potential Biological Activities

While specific biological studies on 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde are limited,
the indole-3-carboxaldehyde scaffold is a well-known pharmacophore with a wide range of
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reported biological activities, including antimicrobial, antifungal, and anticancer properties.[3][9]
[10][11]

Derivatives of 2-phenylindole-3-carbaldehyde have shown potent antimitotic activities in human
breast cancer cells by inhibiting tubulin polymerization.[10] Additionally, various indole
derivatives have been investigated for their potential as anticancer agents by targeting
pathways such as the Bcl-2 family of proteins.[12] The presence of the 4-chlorophenyl group at
the 2-position may influence the biological activity profile of the molecule. Further research is
warranted to explore the specific therapeutic potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of
potential medicinal agents.

Materials:

Human cancer cell line (e.g., MCF-7, A549)

e Complete cell culture medium (e.g., DMEM with 10% FBS)

e 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde

e MTT solution (5 mg/mL in PBS)

e Dimethyl sulfoxide (DMSOQO)

o 96-well plates

e Microplate reader

Procedure:

o Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to
adhere overnight.
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Compound Treatment: Prepare serial dilutions of 2-(4-chlorophenyl)-1H-indole-3-
carbaldehyde in the cell culture medium and treat the cells for a specified duration (e.g., 24,
48, or 72 hours). Include a vehicle control (DMSQO) and a positive control (a known cytotoxic
drug).

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for
3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a
microplate reader at a wavelength of approximately 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration of the compound that inhibits 50% of cell
growth).

Workflow for In Vitro Cytotoxicity Screening
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MTT assay workflow for cytotoxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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